molecular formula C8H12BrN3O B8197354 Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-

Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-

Cat. No.: B8197354
M. Wt: 246.10 g/mol
InChI Key: MMTXWFRTDFAOFE-UHFFFAOYSA-N
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Description

Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- is a synthetic organic compound with the molecular formula C8H12BrN3O This compound features a brominated pyridazine ring linked to an ethanamine moiety, which is further substituted with two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- typically involves the following steps:

    Bromination of Pyridazine: The starting material, pyridazine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of Pyridazinyl Ether: The brominated pyridazine is then reacted with an appropriate alcohol or alkoxide to form the pyridazinyl ether. This step often requires a base such as potassium carbonate to facilitate the reaction.

    Amination: The final step involves the reaction of the pyridazinyl ether with N,N-dimethylethanamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyridazine ring or the ethanamine moiety.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized products with altered functional groups on the pyridazine ring.

    Reduction: Reduced forms of the compound with changes in the oxidation state of the nitrogen or oxygen atoms.

Scientific Research Applications

Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridazine ring can engage in hydrogen bonding or hydrophobic interactions, while the ethanamine moiety can participate in ionic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, 2-[(6-chloro-3-pyridazinyl)oxy]-N,N-dimethyl-
  • Ethanamine, 2-[(6-fluoro-3-pyridazinyl)oxy]-N,N-dimethyl-
  • Ethanamine, 2-[(6-iodo-3-pyridazinyl)oxy]-N,N-dimethyl-

Uniqueness

Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s interaction with biological targets and its overall stability compared to its chloro, fluoro, or iodo analogs.

This detailed overview provides a comprehensive understanding of Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(6-bromopyridazin-3-yl)oxy-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-12(2)5-6-13-8-4-3-7(9)10-11-8/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTXWFRTDFAOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NN=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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